Dodecyl 2-bromopropanoate

Vue d'ensemble

Description

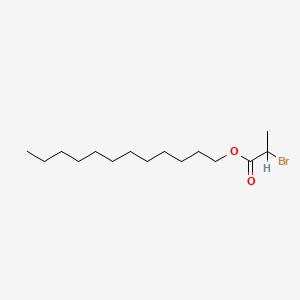

Dodecyl 2-bromopropanoate is an organic compound with the molecular formula C15H29BrO2. It is a brominated ester derived from dodecanol and 2-bromopropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecyl 2-bromopropanoate can be synthesized through the esterification of dodecanol with 2-bromopropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Dodecyl 2-bromopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to dodecanol and 2-bromopropanoic acid in the presence of aqueous acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products:

Nucleophilic Substitution: Products include dodecyl azide, dodecyl thiocyanate, etc.

Reduction: The major product is dodecyl alcohol.

Hydrolysis: The products are dodecanol and 2-bromopropanoic acid.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Dodecyl 2-bromopropanoate can be synthesized through the reaction of dodecanol with 2-bromopropionic acid. The general reaction mechanism involves the formation of an ester bond, which is facilitated by acidic conditions. The compound's molecular formula is CHBrO, and its molecular weight is approximately 305.31 g/mol.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactive bromine atom. This reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Alkylation Reactions : It can act as an alkylating agent in the synthesis of more complex organic molecules.

Pharmaceutical Applications

This compound has been identified as a promising transdermal penetration enhancer. Its ability to disrupt the stratum corneum barrier allows for improved drug delivery through the skin. Studies have shown that it interacts favorably with skin lipids, enhancing the permeability of various therapeutic agents.

Case Study: Penetration Enhancer Efficacy

Research conducted on the efficacy of this compound demonstrated significant improvements in drug absorption rates for several medications, including:

- Indomethacin : A nonsteroidal anti-inflammatory drug (NSAID), where this compound improved skin penetration by up to 50%.

- Clonidine : An antihypertensive medication that benefited from enhanced transdermal delivery, leading to more stable plasma concentrations.

Applications in Materials Science

In materials science, this compound is explored for its surfactant properties. Its long hydrophobic chain contributes to its effectiveness as an emulsifier and stabilizer in various formulations.

Surfactant Properties

This compound's surfactant characteristics make it suitable for:

- Emulsion Stabilization : Used in cosmetic formulations to stabilize oil-in-water emulsions.

- Polymer Modification : Acts as a modifier for thermoresponsive polymers, enhancing their performance in biomedical applications.

Mécanisme D'action

The mechanism of action of dodecyl 2-bromopropanoate involves its ability to interact with biological membranes, enhancing the permeability of drugs across the skin. This is achieved through the disruption of the lipid bilayer, allowing for increased drug absorption. The compound’s ester group can be hydrolyzed by esterases in the body, releasing the active drug .

Comparaison Avec Des Composés Similaires

Dodecyl 2-(N,N-dimethylamino)propanoate (DDAIP): A similar compound used as a transdermal penetration enhancer.

Ethyl 2-bromopropanoate: Another brominated ester with similar reactivity but different applications.

Methyl bromoacetate: A related compound used in organic synthesis

Uniqueness: Dodecyl 2-bromopropanoate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it particularly effective in enhancing the permeability of hydrophobic drugs. Its biodegradability and low toxicity further enhance its suitability for pharmaceutical applications .

Activité Biologique

Dodecyl 2-bromopropanoate is an organic compound that belongs to the class of alkyl esters, characterized by a long dodecyl chain and a brominated propanoate moiety. This compound has garnered attention for its significant biological activities, particularly in the fields of pharmaceuticals and materials science.

- Chemical Formula : C14H27BrO2

- Molecular Weight : 303.27 g/mol

- Appearance : Colorless to pale yellow liquid

The presence of the bromine atom at the second carbon of the propanoate chain enhances its reactivity, making it suitable for various chemical transformations.

Transdermal Penetration Enhancer

This compound has been primarily studied for its role as a transdermal penetration enhancer . Research indicates that it effectively facilitates the absorption of drugs through biological membranes, which is crucial for developing effective drug delivery systems.

- Mechanism : It interacts favorably with skin lipids, disrupting the stratum corneum barrier and enhancing the transport of therapeutic agents across the skin .

- Efficacy : Studies have shown that derivatives of this compound significantly enhance skin permeability, indicating its potential in pharmaceutical formulations aimed at improving drug absorption.

Antimicrobial Properties

In addition to its role in drug delivery, this compound has been evaluated for its antimicrobial properties. It has been incorporated into cationic polymers designed to mimic antibacterial peptides, demonstrating promising activity against various bacterial strains.

Case Studies and Experimental Data

A number of studies have explored the biological activity of this compound, focusing on its interactions with biological systems:

-

Study on Skin Permeation :

- A study evaluated the efficacy of this compound as a penetration enhancer for miconazole, a common antifungal medication.

- Results indicated that formulations containing this compound significantly improved drug permeation through porcine skin models.

-

Antimicrobial Activity Assessment :

- In laboratory settings, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- The compound exhibited notable antimicrobial activity, suggesting its potential use in creating new antimicrobial materials.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Dodecyl group + brominated propanoate | Transdermal enhancer, antimicrobial |

| Dodecyl 2-bromoisobutyrate | Similar structure but different functional group | Antimicrobial agent |

| Dodecyl 2-(N,N-dimethylamino)propionate | Contains dimethylamino group | Effective penetration enhancer |

Future Research Directions

Given the promising findings regarding this compound's biological activities, future research could explore:

- Optimization of Formulations : Investigating various formulations to maximize its efficacy as a penetration enhancer.

- Broader Antimicrobial Applications : Expanding studies to include a wider range of microbial pathogens and potential applications in medical devices.

- Toxicological Studies : Conducting comprehensive toxicity assessments to ensure safety for human applications.

Propriétés

IUPAC Name |

dodecyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTSHIDRCASANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335817 | |

| Record name | Dodecyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74988-05-9 | |

| Record name | Dodecyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.